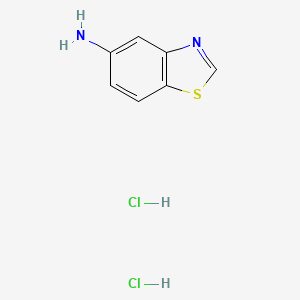
3,5-Di(pyridin-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di(pyridin-4-yl)phenol is an organic compound that features a phenol group substituted with two pyridin-4-yl groups at the 3 and 5 positions. This compound is of interest due to its unique structural properties, which make it a valuable ligand in coordination chemistry and a potential candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di(pyridin-4-yl)phenol typically involves the reaction of 3,5-dibromophenol with pyridine-4-boronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol, and the mixture is heated to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Di(pyridin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3,5-di(piperidin-4-yl)phenol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,5-Di(pyridin-4-yl)phenol has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a building block for various organic compounds.
Mechanism of Action
The mechanism of action of 3,5-Di(pyridin-4-yl)phenol involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings and the oxygen atom of the phenol group. This coordination can lead to the formation of stable complexes that exhibit unique chemical and physical properties. The compound can also participate in hydrogen bonding and π-π interactions, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridin-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with similar pyridine substituents.
3,5-Di(pyridin-2-yl)phenol: A compound with pyridine groups at different positions.
3,5-Di(pyridin-3-yl)phenol: Another positional isomer with pyridine groups at the 3 and 5 positions.
Uniqueness
3,5-Di(pyridin-4-yl)phenol is unique due to its specific substitution pattern, which allows for distinct coordination chemistry and potential biological activities. The position of the pyridine groups influences the compound’s electronic properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12N2O |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3,5-dipyridin-4-ylphenol |
InChI |
InChI=1S/C16H12N2O/c19-16-10-14(12-1-5-17-6-2-12)9-15(11-16)13-3-7-18-8-4-13/h1-11,19H |
InChI Key |
ALODHLBOHCOHIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759347.png)

amine](/img/structure/B11759356.png)
![(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11759371.png)






![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759385.png)

![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11759399.png)
![[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11759406.png)
